

AF 430 Hydrazide: A Technical Guide for Bioconjugation and Glycoprotein Analysis

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Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 hydrazide is a specialized fluorescent probe designed for the covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones). As a derivative of the yellow fluorescent dye AF 430, it offers excellent photostability and its fluorescence is insensitive to pH variations over a wide range.^{[1][2]} This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.^[2] The hydrazide functional group enables its specific reaction with aldehydes and ketones to form stable hydrazone linkages, a reaction particularly useful for the labeling of glycoproteins following periodate oxidation of their carbohydrate moieties.^{[1][3]}

Core Properties and Specifications

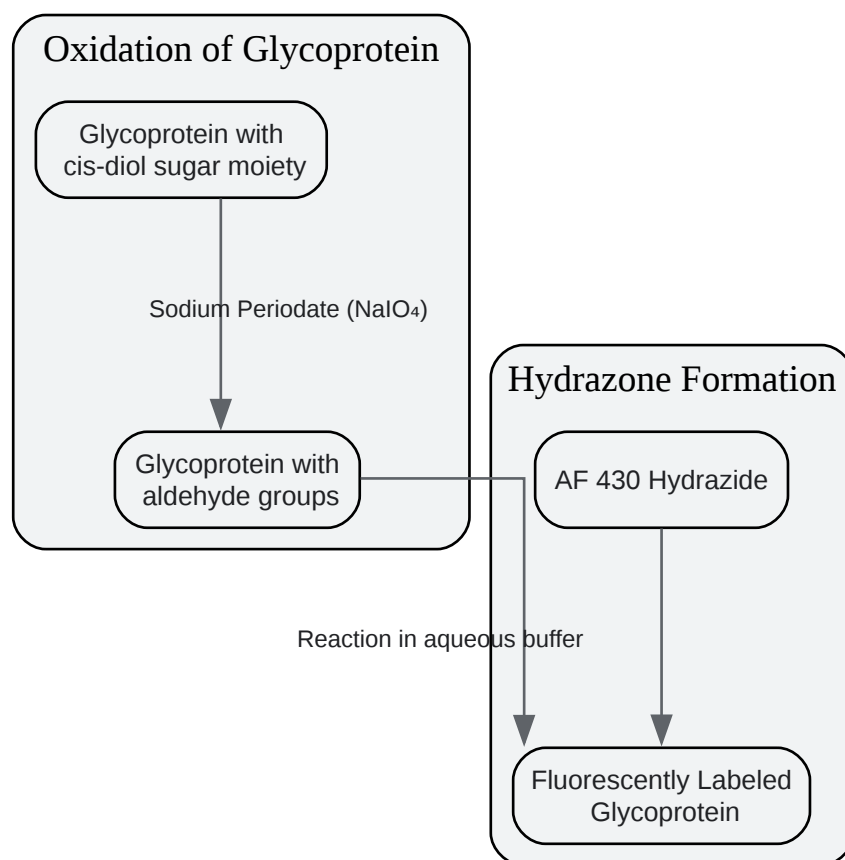
AF 430 hydrazide is characterized by its distinct spectral properties and chemical reactivity. It is a coumarin-based dye, which contributes to its high photostability and large Stokes shift.^[2] The presence of a sulfo group enhances its hydrophilicity, making it suitable for use in aqueous environments with sensitive biomolecules like proteins.^[2]

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum (λ_{ex})	425 - 430 nm	[1][4][5]
Emission Maximum (λ_{em})	542 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[1][6]
Fluorescence Quantum Yield (Φ)	0.23	[1][6]
Stokes Shift	112 nm	[2]
Molecular Weight	517.52 g/mol	[1][4]
Molecular Formula	C ₂₂ H ₂₆ F ₃ N ₃ O ₆ S	[1][4]
pH Range	Stable fluorescence from pH 4 to 10	[1][2]
Solubility	Good in water, DMF, and DMSO	[1]

Reaction Mechanism: Hydrazone Formation

The primary application of **AF 430 hydrazide** in bioconjugation relies on the reaction between the hydrazide group (-NHNH₂) and a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond (-C=N-NH-). This reaction is particularly effective for labeling glycoproteins, as the vicinal diols in their sugar residues can be gently oxidized with sodium periodate to generate reactive aldehyde groups.



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Chemical pathway for labeling glycoproteins with **AF 430 hydrazide**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **AF 430 hydrazide**.

Protocol 1: Labeling of Glycoproteins

This protocol describes the general procedure for labeling glycoproteins with **AF 430 hydrazide** through periodate oxidation.

Materials:

- Glycoprotein of interest
- **AF 430 hydrazide**

- Sodium periodate (NaIO_4)
- 0.1 M Sodium acetate buffer, pH 5.5
- Dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment
- Reaction tubes

Procedure:

- Preparation of Glycoprotein: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.[3]
- Periodate Oxidation:
 - Prepare a 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be prepared fresh.[3]
 - Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[3]
 - Mix and incubate for 5 minutes at room temperature in the dark.[3]
- Removal of Excess Periodate: Immediately after incubation, remove the excess sodium periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[3]
- Preparation of **AF 430 Hydrazide** Solution: Prepare a 50 mM stock solution of **AF 430 hydrazide** in DMSO.[3]
- Conjugation Reaction:
 - Add the **AF 430 hydrazide** stock solution to the oxidized glycoprotein solution. A recommended starting point is to add 200 μL of the 50 mM hydrazide solution to 2 mL of the protein solution.[3]
 - Incubate the reaction mixture for 2 hours at room temperature in the dark.[3]

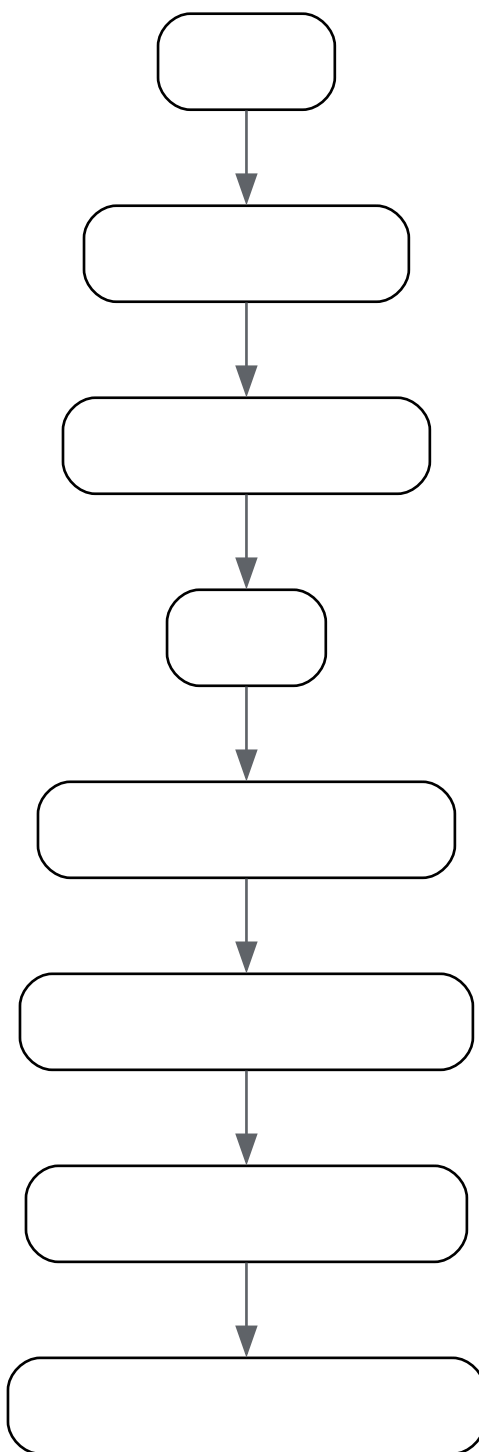
- Purification of the Labeled Glycoprotein: Remove the unreacted **AF 430 hydrazide** by gel filtration or dialysis.[\[3\]](#)
- Storage: Store the purified, labeled glycoprotein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Protocol 2: Cell Surface Glycoprotein Profiling

This workflow outlines the key steps for identifying cell surface glycoproteins using hydrazide chemistry, often followed by mass spectrometry.

Materials:

- Cultured cells (adherent or suspension)
- Phosphate-buffered saline (PBS), pH 6.5
- Sodium periodate (NaIO_4)
- Quenching solution (e.g., sodium sulfite)
- Lysis buffer
- Hydrazide-functionalized beads or **AF 430 hydrazide**
- Protease (e.g., trypsin)
- PNGase F



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Experimental workflow for cell surface glycoprotein profiling.

Applications in Research and Drug Development

The unique properties of **AF 430 hydrazide** make it a versatile tool for various research applications:

- **Glycoprotein Identification and Characterization:** It enables the selective labeling and subsequent identification of glycoproteins from complex biological samples.[7][8]
- **Cell Surface Profiling:** Researchers can use **AF 430 hydrazide** to study the landscape of cell surface glycoproteins, which is crucial for understanding cell-cell interactions, signaling, and as potential biomarkers for diseases.[7]
- **Fluorescence Microscopy and Flow Cytometry:** The bright and stable fluorescence of AF 430 allows for the visualization and quantification of labeled glycoproteins in cells and tissues.[2]
- **Drug Delivery Systems:** The hydrazone linkage is reversible under mildly acidic conditions, which can be exploited for the controlled release of drugs from hydrazide-modified carriers.

Storage and Handling

For optimal performance and stability, **AF 430 hydrazide** should be stored at -20°C in the dark and protected from moisture.[1] It is recommended to desiccate the product.[1] Under these conditions, it is stable for up to 24 months.[1] For transportation, it can be kept at room temperature for up to three weeks.[1]

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